molecular formula C11H15NO2 B310372 2-ethoxy-N-(4-methylphenyl)acetamide

2-ethoxy-N-(4-methylphenyl)acetamide

Cat. No.: B310372
M. Wt: 193.24 g/mol
InChI Key: GCEHIXHCYAVIID-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-methylphenyl)acetamide (CAS: 29289-70-1) is an acetamide derivative characterized by an ethoxy (-OCH2CH3) group at the 2-position of the acetamide backbone and a para-methylphenyl (p-tolyl) substituent on the nitrogen atom. Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethoxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-3-14-8-11(13)12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

GCEHIXHCYAVIID-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

A comparative analysis of substituents at the 2-position of N-(4-methylphenyl)acetamide derivatives reveals distinct trends in molecular weight, polarity, and crystallinity:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethoxy-N-(4-methylphenyl)acetamide -OCH2CH3 C11H15NO2 193.24 Ethoxy group introduces moderate hydrophobicity; no direct crystallographic data .
2-Azido-N-(4-methylphenyl)acetamide -N3 C9H10N4O 190.21 Azide group enhances reactivity (e.g., click chemistry); crystallizes in monoclinic P21/c with Z = 12 .
2-Hydroxy-N-(4-methylphenyl)acetamide -OH C9H11NO2 165.19 Hydroxyl group increases polarity; forms hydrogen-bonded networks .
2-Chloro-N-(4-methylphenyl)acetamide -Cl C9H10ClNO 183.64 Chlorine atom improves electrophilicity; used in agrochemical intermediates .

Key Observations :

  • The ethoxy group in 2-ethoxy-N-(4-methylphenyl)acetamide provides a balance between hydrophobicity and steric bulk compared to polar (azido, hydroxyl) or electron-withdrawing (chloro) substituents.
  • Crystallographic data for the azido analog (e.g., unit cell parameters: a = 14.4362 Å, b = 21.3403 Å, c = 9.2949 Å, β = 98.356°) highlight the role of substituents in packing efficiency .

Hydrogen Bonding and Crystallization

Substituents significantly influence intermolecular interactions:

  • Azido Analog : Forms zigzag chains along the c-axis via N–H···O hydrogen bonds (N···O distance: ~2.8 Å) and C–H···O interactions .
  • Hydroxyl Analog : Expected to exhibit stronger hydrogen-bonded networks due to the -OH group, enhancing crystallinity .

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